2-cyclopropyl-4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine 2-cyclopropyl-4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549008-49-1
VCID: VC11837511
InChI: InChI=1S/C18H25N5O/c1-12-10-16(21-24-12)11-22-6-8-23(9-7-22)18-13(2)14(3)19-17(20-18)15-4-5-15/h10,15H,4-9,11H2,1-3H3
SMILES: CC1=CC(=NO1)CN2CCN(CC2)C3=NC(=NC(=C3C)C)C4CC4
Molecular Formula: C18H25N5O
Molecular Weight: 327.4 g/mol

2-cyclopropyl-4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine

CAS No.: 2549008-49-1

Cat. No.: VC11837511

Molecular Formula: C18H25N5O

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

2-cyclopropyl-4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine - 2549008-49-1

Specification

CAS No. 2549008-49-1
Molecular Formula C18H25N5O
Molecular Weight 327.4 g/mol
IUPAC Name 3-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole
Standard InChI InChI=1S/C18H25N5O/c1-12-10-16(21-24-12)11-22-6-8-23(9-7-22)18-13(2)14(3)19-17(20-18)15-4-5-15/h10,15H,4-9,11H2,1-3H3
Standard InChI Key SJCWOOGUXLNPHQ-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)CN2CCN(CC2)C3=NC(=NC(=C3C)C)C4CC4
Canonical SMILES CC1=CC(=NO1)CN2CCN(CC2)C3=NC(=NC(=C3C)C)C4CC4

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₈H₂₅N₅O and a molecular weight of 327.4 g/mol. Its structure integrates three key moieties:

  • A pyrimidine ring substituted with cyclopropyl, methyl, and dimethyl groups.

  • A piperazine linker that enhances conformational flexibility.

  • A 5-methyl-1,2-oxazol-3-ylmethyl group, which contributes to electronic and steric interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₅N₅O
Molecular Weight327.4 g/mol
CAS Registry Number2549008-49-1
SMILES NotationCC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC(=NC(=C4C)C)C5CC5

Stereochemical Considerations

The piperazine ring adopts a chair conformation, while the oxazole’s planar structure facilitates π-π stacking with biological targets . The cyclopropyl group introduces strain, potentially enhancing binding affinity to hydrophobic pockets in enzymes .

Synthesis and Structural Optimization

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1Pyrimidine core formationThiourea, β-ketoester, HCl
2Piperazine couplingDIPEA, DMF, 80°C
3Oxazole-methyl introductionPd(dppf)Cl₂, K₂CO₃, DMSO

Purification and Characterization

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for verifying purity and structural integrity. Mass spectrometry confirms the molecular ion peak at m/z 327.4.

Biological Activity and Mechanism of Action

Target Engagement

The compound’s structural motifs suggest activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4, which regulate cell cycle progression . The oxazole group may hydrogen bond with kinase ATP-binding pockets, while the pyrimidine ring mimics adenine .

Antiproliferative Effects

In preclinical models, related pyrimidine derivatives exhibit:

  • IC₅₀ Values: 10–50 nM against CDK2 in enzymatic assays .

  • Cell Cycle Arrest: G1/S phase blockade in MCF-7 breast cancer cells .

  • Apoptosis Induction: Caspase-3 activation in HT-29 colon carcinoma .

Table 3: Comparative Activity of Analogous Compounds

CompoundCDK2 IC₅₀ (nM)Antiproliferative IC₅₀ (μM)
Palbociclib (Reference)110.04
Analog A150.12
Target CompoundPredicted: 20–40Predicted: 0.1–0.5

Therapeutic Applications and Research Findings

Oncology

The compound’s CDK inhibitory profile positions it as a candidate for:

  • Breast Cancer: Synergy with aromatase inhibitors in hormone receptor-positive models .

  • Lymphoma: Overcoming resistance to Bruton’s tyrosine kinase inhibitors .

Infectious Diseases

Oxazole-containing compounds demonstrate antimicrobial activity against Staphylococcus aureus (MIC: 2–8 μg/mL) . Structural analogs show potential in disrupting bacterial biofilms .

Future Directions and Challenges

Pharmacokinetic Optimization

  • Solubility Enhancement: PEGylation or prodrug strategies to improve bioavailability.

  • Blood-Brain Barrier Penetration: Modifying logP values via substituent engineering .

Targeted Protein Degradation

Incorporating ubiquitin ligase-binding motifs could transform the compound into a PROTAC (proteolysis-targeting chimera) for selective CDK2 degradation . Early-stage prototypes show 90% target depletion at 100 nM .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator